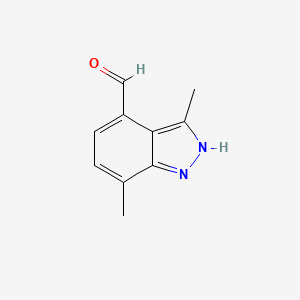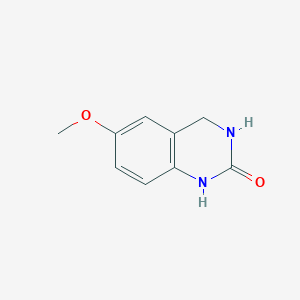
3,7-Dimethyl-1H-indazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dimethyl-1H-indazole-4-carbaldehyde is a heterocyclic compound featuring an indazole core structure Indazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-1H-indazole-4-carbaldehyde typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in the presence of oxygen .
Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. Methods such as Cu2O-mediated cyclization and Ag-catalyzed nitration-annulation are commonly used . These methods ensure minimal byproduct formation and are scalable for large-scale production.
化学反应分析
Types of Reactions: 3,7-Dimethyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3,7-Dimethyl-1H-indazole-4-carboxylic acid.
Reduction: 3,7-Dimethyl-1H-indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
科学研究应用
3,7-Dimethyl-1H-indazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity.
作用机制
The mechanism of action of 3,7-Dimethyl-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The indazole core structure allows for interactions with various biological pathways, contributing to its diverse pharmacological effects .
相似化合物的比较
1H-Indazole-3-carbaldehyde: Another indazole derivative with an aldehyde group at the 3-position.
1H-Indole-3-carbaldehyde: An indole derivative with similar reactivity but different biological activities.
Uniqueness: The presence of two methyl groups at the 3 and 7 positions distinguishes it from other indazole derivatives, providing unique steric and electronic properties that can be exploited in drug design and synthesis .
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
3,7-dimethyl-2H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8(5-13)9-7(2)11-12-10(6)9/h3-5H,1-2H3,(H,11,12) |
InChI 键 |
DLHBPQBYPFSVST-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=C(NN=C12)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)









